molecular formula C11H13N3O3 B13379884 methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate

methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate

Cat. No.: B13379884
M. Wt: 235.24 g/mol
InChI Key: QBEQDEOSFHQRDZ-WUXMJOGZSA-N
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Description

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The furo[2,3-b]pyrrole core is a notable feature of this compound, which is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate typically involves multiple steps. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often involve refluxing in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[2,3-b]pyrrole ring, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furo[2,3-b]pyrrole core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,2-dimethylcarbohydrazonoyl)-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern and the presence of the carbohydrazonoyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 2-[(E)-(dimethylhydrazinylidene)methyl]-6H-furo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-14(2)12-6-8-4-7-5-9(11(15)16-3)13-10(7)17-8/h4-6,13H,1-3H3/b12-6+

InChI Key

QBEQDEOSFHQRDZ-WUXMJOGZSA-N

Isomeric SMILES

CN(C)/N=C/C1=CC2=C(O1)NC(=C2)C(=O)OC

Canonical SMILES

CN(C)N=CC1=CC2=C(O1)NC(=C2)C(=O)OC

Origin of Product

United States

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